![molecular formula C23H20N4O3 B287480 methyl5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287480.png)
methyl5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole-based molecule that has shown promising results in scientific research, particularly in the areas of cancer treatment and drug development.
Wirkmechanismus
The mechanism of action of methyl5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is not yet fully understood. However, studies have suggested that this compound may work by inhibiting specific enzymes or signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that methyl5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, this compound has shown potential as a neuroprotective agent and has been shown to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on methyl5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate. One potential direction is to further investigate the mechanism of action of this compound and identify specific enzymes or signaling pathways that it targets. Additionally, researchers can explore the potential applications of this compound in other areas of research, such as drug development and neurodegenerative diseases. Finally, further studies are needed to optimize the synthesis process of this compound to make it more accessible for research purposes.
Synthesemethoden
The synthesis of methyl5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 5-methyl-1H-pyrazole-4-carboxylic acid and 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinylamine in the presence of a suitable reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC).
Wissenschaftliche Forschungsanwendungen
Methyl5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has shown potential applications in various scientific research fields. One of the most promising areas of research is cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has shown potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Produktname |
methyl5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate |
---|---|
Molekularformel |
C23H20N4O3 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
methyl 5-methyl-1-[6-(4-methylphenoxy)-2-phenylpyrimidin-4-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C23H20N4O3/c1-15-9-11-18(12-10-15)30-21-13-20(25-22(26-21)17-7-5-4-6-8-17)27-16(2)19(14-24-27)23(28)29-3/h4-14H,1-3H3 |
InChI-Schlüssel |
LCCNZUQQIUNZSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)OC)C)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)OC)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.